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molecular formula C12H6Br2N2O2 B3025207 3,6-Dibromo-1-nitro-9H-carbazole CAS No. 5416-22-8

3,6-Dibromo-1-nitro-9H-carbazole

Cat. No. B3025207
M. Wt: 370 g/mol
InChI Key: XRMUUSATUCOGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002856

Procedure details

Acetic acid (600 ml) and 3,6-dibromocarbazole (45 g) was placed into a one liter three-necked RB flask equipped with a reflux condenser, mechanical stirrer, and heating mantle. The stirred solution was heated to reflux at which time a solution of nitric acid (10 ml, density 1.4 g/cc, 0.156 mole in 100 ml of acetic acid) was added over a period of 30 minutes. After 2/3 of the nitrating mixture was added, a flocculent yellow precipitate deposited. The remainder of the nitrating mixture was added and the whole refluxed gently for one hour, cooled to 0° C. in an ice bath and filtered. The crude yellow precipitate softens at 232° C. and melts at 243°-246° C. The crude product was recrystallized from boiling acetonitrile to give yellow crystals with m.p. 252°-256° C. (uncovered), 256°-260° C. (covered). [H. Lindemann & F. Muhlhaus, Ber., 58, 2371 (1925) report a m.p. of 260° C. for the product].
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[N+:16]([O-])([OH:18])=[O:17]>C(O)(=O)C>[Br:15][C:10]1[CH:9]=[C:8]([N+:16]([O-:18])=[O:17])[C:7]2[NH:6][C:5]3[C:13]([C:12]=2[CH:11]=1)=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
ADDITION
Type
ADDITION
Details
was added over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After 2/3 of the nitrating mixture was added
ADDITION
Type
ADDITION
Details
The remainder of the nitrating mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
the whole refluxed gently for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
softens at 232° C.
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized
CUSTOM
Type
CUSTOM
Details
to give yellow crystals with m.p. 252°-256° C. (uncovered), 256°-260° C. (covered)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=2NC3=CC=C(C=C3C2C1)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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